3'-Uridylic acid

説明

3'-UMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

3'-Uridylic acid is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.

Structure

3D Structure

特性

IUPAC Name |

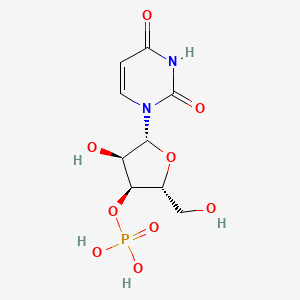

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGRQMPFHUHIGU-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018973 | |

| Record name | 3'-Uridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-53-7, 35170-03-7 | |

| Record name | 3′-Uridylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Uridylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Uridinemonophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3'-Uridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 3'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-Uridylic acid, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-URIDINEMONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI74VYB8VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine 3'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Academic Context and Historical Perspectives of 3 Uridylic Acid Research

Early Discoveries and Initial Characterization as a Nucleic Acid Constituent

The journey to understanding 3'-uridylic acid began with the discovery of nucleic acids themselves. In 1869, Swiss physician Friedrich Miescher first isolated a novel phosphorus-rich substance from the nuclei of human white blood cells, which he termed "nuclein". wikipedia.orgnih.govnih.gov This substance was later identified as a complex of nucleic acid and protein. wikipedia.org In the following decades, Albrecht Kossel, a German biochemist, further purified this "nuclein," characterized its acidic properties, and identified its nitrogenous base components. wikipedia.orgrlacollege.edu.in For his work in identifying the building blocks of nucleic acids—the five nucleobases adenine, cytosine, guanine (B1146940), thymine, and uracil (B121893)—Kossel was awarded the Nobel Prize in 1910. rlacollege.edu.in

The early 20th century saw significant advancements led by the Russian-American biochemist Phoebus Levene. omic.ly Levene was instrumental in dissecting the fundamental structure of nucleic acids. wikipedia.org He correctly identified the three core components of a nucleotide: a phosphate (B84403) group, a five-carbon pentose (B10789219) sugar, and a nitrogenous base. msu.eduvisionlearning.com His meticulous work differentiated between two types of nucleic acids based on their sugar component: one containing ribose (ribonucleic acid or RNA) and another containing deoxyribose (deoxyribonucleic acid or DNA). omic.lyvisionlearning.com

Within this framework, uridylic acid was identified as a constituent nucleotide of RNA. gla.ac.uk Levene's research demonstrated that the hydrolysis of yeast nucleic acid (an RNA) yielded four types of nucleotides, one of which was uridylic acid, composed of uracil, ribose, and a phosphate group. rlacollege.edu.in He established that these nucleotides were the monomeric units that link together to form the polymeric structure of RNA. visionlearning.com Although Levene incorrectly proposed the "tetranucleotide hypothesis," suggesting the four bases repeated in a simple, fixed sequence, his foundational work in identifying the chemical components and the phosphodiester backbone was a critical step toward understanding the true nature of nucleic acids. omic.lymun.ca

| Key Figure | Contribution | Approximate Time Period |

| Friedrich Miescher | Discovery of "nuclein" (DNA-protein complex) in cell nuclei. wikipedia.orgrlacollege.edu.in | 1869 |

| Albrecht Kossel | Purified nucleic acids and identified the five nucleobases. wikipedia.orgrlacollege.edu.in | 1885-1901 |

| Phoebus Levene | Identified the components of nucleotides (sugar, phosphate, base), distinguished between DNA (deoxyribose) and RNA (ribose), and characterized the phosphodiester backbone. omic.lyvisionlearning.com | c. 1909-1935 |

Evolution of Understanding Regarding Isomeric Forms and Biological Significance

Further research into the structure of ribonucleosides revealed the potential for isomerism in nucleotides like uridylic acid. The term "uridylic acid" can refer to several isomers depending on the position of the phosphate group attached to the ribose sugar. targetmol.comdrugbank.com The carbon atoms in the ribose ring are numbered 1' to 5'. wikipedia.org A nucleotide consists of the base attached to the 1' carbon, and a phosphate group can be esterified to the 2', 3', or 5' hydroxyl group of the ribose. drugbank.com This gives rise to three primary isomers of uridylic acid: 2'-uridylic acid, this compound, and 5'-uridylic acid. ttu.ee

The distinction between these isomers is of profound biological importance.

5'-Uridylic acid (Uridine 5'-monophosphate or 5'-UMP): This isomer is the primary form with major biological activity. It serves as a fundamental monomer for the synthesis of RNA. wikipedia.org During RNA synthesis, the building blocks are nucleoside triphosphates (like UTP), and the resulting phosphodiester bond links the 5' carbon of one nucleotide to the 3' carbon of the next, establishing the 5'-to-3' directionality of the nucleic acid chain. wikipedia.orgwikipedia.org 5'-UMP is formed in the body through the de novo synthesis pathway from orotidine (B106555) 5'-monophosphate. wikipedia.orgnih.gov It is the precursor for all other pyrimidine (B1678525) nucleotides, including uridine (B1682114) diphosphate (B83284) (UDP), uridine triphosphate (UTP), and cytidine (B196190) triphosphate (CTP). wikipedia.orgnih.gov These activated forms are crucial not only for RNA synthesis but also for various metabolic processes, such as the synthesis of glycogen (B147801) and glycoproteins. nih.gov

This compound (Uridine 3'-monophosphate or 3'-UMP): This isomer, along with the 2' isomer, is primarily found as a product of RNA degradation or hydrolysis. When RNA is broken down by certain enzymes (ribonucleases) or chemical processes, the phosphodiester bonds are cleaved, which can result in the formation of nucleoside 3'-monophosphates. science.gov Thus, while not a primary building block for synthesis, the presence of 3'-UMP is indicative of RNA turnover.

2'-Uridylic acid (Uridine 2'-monophosphate or 2'-UMP): Similar to 3'-UMP, the 2' isomer is also a product of RNA hydrolysis. The presence of the 2'-hydroxyl group on the ribose sugar makes RNA more chemically labile and susceptible to hydrolysis compared to DNA, leading to the formation of 2' and 3' monophosphate isomers. wikipedia.orgbritannica.com

The understanding of these isomeric forms was crucial for deciphering the mechanisms of both RNA synthesis and degradation, highlighting the distinct roles each isomer plays within cellular biochemistry.

| Uridylic Acid Isomer | Position of Phosphate | Primary Biological Role |

| 5'-Uridylic acid (5'-UMP) | Attached to the 5' carbon of the ribose sugar. wikipedia.org | Monomer for RNA synthesis; precursor for UDP, UTP, and CTP. wikipedia.orgwikipedia.org |

| This compound (3'-UMP) | Attached to the 3' carbon of the ribose sugar. ttu.ee | Product of RNA hydrolysis/degradation. science.gov |

| 2'-Uridylic acid (2'-UMP) | Attached to the 2' carbon of the ribose sugar. drugbank.com | Product of RNA hydrolysis/degradation. wikipedia.org |

Foundational Contributions to Nucleic Acid Biochemistry and Molecular Biology

The study of this compound and its isomers has been foundational to the development of modern biochemistry and molecular biology. Understanding the structure and function of these molecules provided critical insights into the broader principles governing nucleic acids.

One of the most significant contributions was the elucidation of the phosphodiester bond . The realization that nucleic acids are linear polymers required understanding how the monomer units are linked. Research established that a phosphodiester bond connects the 3'-hydroxyl group of one nucleotide's sugar to the 5'-phosphate group of the next nucleotide's sugar. nih.govwikipedia.org This 3'-to-5' linkage is the backbone of all nucleic acids and explains why the presence of 3'-UMP is a result of this backbone's cleavage.

This discovery directly led to the concept of nucleic acid directionality . A polynucleotide chain has a distinct 5' end (with a free phosphate group) and a 3' end (with a free hydroxyl group). wikipedia.orgkhanacademy.org This directionality is fundamental to genetics and molecular biology; processes like DNA replication and transcription proceed in a specific 5'-to-3' direction. wikipedia.org The enzymes involved, DNA and RNA polymerases, specifically add new nucleotides to the 3'-hydroxyl end of the growing chain. nih.gov

Furthermore, the characterization of uridylic acid isomers was essential for understanding the different types of RNA and their functions. Messenger RNA (mRNA) carries genetic information from DNA to the ribosomes, transfer RNA (tRNA) acts as an adapter molecule in protein synthesis by carrying amino acids, and ribosomal RNA (rRNA) is a structural and catalytic component of ribosomes. byjus.comgenome.gov The stability and structure of these RNA molecules, including complex folded forms like those seen in tRNA and rRNA, are influenced by their nucleotide composition and sequence. wikipedia.orgjove.com Modified nucleotides, such as pseudouridine (B1679824) (an isomer of uridine), are also found in these RNAs and play roles in stabilizing their structure and function. wikipedia.org

In metabolism, the role of 5'-UMP as a central precursor for pyrimidine nucleotides is a cornerstone of metabolic pathway knowledge. acs.org The conversion of UMP to UTP is essential for producing CTP, another key RNA building block. wikipedia.org Moreover, UTP is activated to form molecules like UDP-glucose, a critical intermediate in the synthesis of glycogen and other polysaccharides, linking nucleic acid metabolism with carbohydrate metabolism. nih.govnih.gov

Formation and Metabolic Conversion of 3 Uridylic Acid

Enzymatic Formation from Ribonucleic Acids

3'-Uridylic acid, or uridine (B1682114) 3'-monophosphate (3'-UMP), is a ribonucleotide that emerges as a product of ribonucleic acid (RNA) catabolism. Its formation is a key step in the degradation and recycling of cellular RNA, mediated by the action of specific enzymes known as ribonucleases (RNases).

The generation of 3'-mononucleotides from RNA is carried out by endoribonucleases that cleave the phosphodiester bonds within an RNA strand. A prominent example is Ribonuclease A (RNase A), a well-characterized enzyme secreted by the pancreas. nih.gov RNase A exhibits a distinct specificity, cleaving the P-O5' bond on the 3' side of pyrimidine (B1678525) residues (cytidine and uridine) within a single-stranded RNA molecule. acs.orgwikipedia.org

The catalytic mechanism involves two main steps. First, the enzyme facilitates an intramolecular transesterification, where the 2'-hydroxyl group of a pyrimidine nucleotide attacks the adjacent phosphorus atom. This results in the cleavage of the RNA backbone and the formation of a 2',3'-cyclic phosphodiester intermediate. nih.govnih.gov In the second step, this cyclic intermediate is hydrolyzed by the enzyme. This hydrolysis step opens the cyclic phosphate (B84403) ring, yielding a 3'-phosphorylated pyrimidine nucleotide, such as this compound. nih.govnih.gov While RNase A acts on both uridine and cytidine (B196190) residues, it shows a twofold faster cleavage rate at cytidine sites compared to uridyl residues. nih.gov

Other ribonucleases also contribute to the pool of 3'-mononucleotides with varying specificities, as detailed in the table below.

| Enzyme | EC Number | Specificity | Product Terminus |

| Ribonuclease A | 3.1.27.5 | Cleaves at the 3'-end of unpaired Cytidine (C) and Uridine (U) residues. nih.gov | 3'-phosphate nih.govnih.gov |

| Ribonuclease T1 | 3.1.27.3 | Cleaves at the 3'-end of unpaired Guanine (B1146940) (G) residues. | 3'-phosphate |

| Ribonuclease T2 | 3.1.27.1 | Cleaves at the 3'-end of all four bases, with a preference for Adenine (A). | 3'-phosphate |

| Ribonuclease U2 | 3.1.27.4 | Cleaves at the 3'-end of unpaired Adenine (A) residues. | 3'-phosphate |

| Ribonuclease PhyM | 3.1.27.- | Cleaves at the 3'-end of unpaired Adenine (A) and Uridine (U) residues. | 3'-phosphate |

This table summarizes the specificity of several key ribonucleases that generate 3'-mononucleotides.

The enzymatic production of this compound is an integral part of cellular RNA turnover, a fundamental process that controls gene expression by regulating the amount of RNA in a cell. ebi.ac.uknih.gov RNA molecules, particularly messenger RNA (mRNA), have defined half-lives and are continuously synthesized and degraded. ebi.ac.uk This degradation is carried out by a combination of endoribonucleases and exoribonucleases. nih.gov

Endonucleases like RNase A initiate the process by cleaving RNA internally into smaller fragments, producing oligonucleotides with 3'-phosphate termini, including 3'-UMP. wikipedia.org These smaller fragments are then further broken down by exoribonucleases, which remove single nucleotides from the ends. The resulting mononucleotides, including this compound, can then enter recycling or salvage pathways. jourdainlab.org In these pathways, the mononucleotides are typically dephosphorylated to their corresponding nucleosides (e.g., uridine). The cell can then reuse these nucleosides to synthesize new nucleotides, primarily 5'-nucleoside triphosphates like UTP, which are the building blocks for new RNA synthesis. This recycling mechanism is an energy-efficient strategy for the cell to maintain its pool of nucleotides for transcription and other metabolic needs.

Interconversion with Other Uridine Phosphate Isomers in Biochemical Systems

While this compound is a direct product of RNA breakdown, the most common isomer in cellular metabolism is 5'-Uridylic acid (5'-UMP), which serves as a precursor for nucleic acid synthesis and other biosynthetic pathways. nih.govnih.gov Therefore, biochemical systems possess pathways for the interconversion of these phosphate isomers.

The direct isomerization of 3'-UMP to 5'-UMP is not a major metabolic route. Instead, the interconversion typically proceeds through a dephosphorylation and re-phosphorylation sequence. Enzymes known as 3'-nucleotidases (EC 3.1.3.6) catalyze the hydrolysis of 3'-ribonucleotides, like 3'-UMP, to release inorganic phosphate and the corresponding nucleoside, uridine. wikipedia.orgnih.gov

This compound + H₂O → Uridine + Phosphate

Once uridine is formed, it can be salvaged and re-phosphorylated by the enzyme uridine kinase, which specifically transfers a phosphate group from ATP to the 5' position of the ribose sugar, forming 5'-UMP. researchgate.net

Uridine + ATP → 5'-Uridylic acid + ADP

This pathway effectively converts the 3'-isomer into the metabolically prevalent 5'-isomer, allowing the components of degraded RNA to be efficiently funneled back into anabolic processes. jourdainlab.org Similarly, 5'-nucleotidases (EC 3.1.3.5) can dephosphorylate 5'-UMP to uridine, which can then be either catabolized or salvaged. wikipedia.orgcreative-enzymes.com The 2'-isomer (2'-UMP) is also a potential product of the hydrolysis of the 2',3'-cyclic intermediate, and it too can be hydrolyzed by nucleotidases to uridine. nih.gov

The migration of the phosphoryl group between the 2' and 3' positions of the ribose sugar is a non-enzymatic intramolecular transesterification reaction that proceeds through the same 2',3'-cyclic monophosphate intermediate involved in RNA cleavage. nih.gov This process is facilitated by the proximity of the 2'- and 3'-hydroxyl groups on the ribose ring. nih.gov

Under certain conditions, particularly acidic or basic environments, the hydrolysis of the 2',3'-cyclic uridine monophosphate (2',3'-cUMP) intermediate does not exclusively yield the 3'-isomer. Instead, it produces a mixture of 2'-UMP and 3'-UMP. nih.gov The phosphate group can migrate between the 2' and 3' positions via the reformation of the pentavalent cyclic intermediate. acs.orgnih.gov While this migration can occur spontaneously, the rate is influenced by pH and temperature. nih.govnih.gov This chemical reality underscores why the degradation of RNA can lead to a mixture of 2'- and 3'-mononucleotide isomers, which are then processed by cellular enzymes like 3'-nucleotidases to salvage the base and sugar components.

Enzymatic Degradation and Subsequent Metabolic Fates of 3 Uridylic Acid

Hydrolysis by Phosphodiesterases and Nucleotidases

The initial and critical step in the catabolism of 3'-Uridylic acid is the cleavage of its phosphate (B84403) group. This hydrolysis is carried out by phosphodiesterases and nucleotidases, enzymes that specialize in breaking down nucleic acids and their constituent nucleotides.

Substrate Specificity of Various Phosphodiesterase Classes for this compound

Phosphodiesterases (PDEs) and ribonucleases (RNases) are responsible for the cleavage of phosphodiester bonds that link nucleotides in an RNA chain. The degradation of RNA by certain RNases, such as RNase A, can proceed through a mechanism that forms a 2',3'-cyclic monophosphate intermediate, which is then hydrolyzed to yield 3'-mononucleotides, including this compound. annualreviews.orgoup.com Other enzymes, like spleen phosphodiesterase, also hydrolyze RNA to produce 3'-mononucleotides.

Once formed, this compound becomes a substrate for a class of enzymes called 3'-nucleotidases. These enzymes exhibit specificity for the 3'-phosphate position. For example, cyclic phosphodiesterases found in members of the Enterobacteriaceae family also function as 3'-nucleotidases, capable of hydrolyzing 3'-nucleotides. nih.gov Similarly, some plant nucleases can hydrolyze 3'-nucleotides. annualreviews.org This specificity ensures the orderly breakdown of RNA degradation products.

Table 1: Enzyme Classes Involved in the Generation and Hydrolysis of this compound

| Enzyme Class | Action | Substrate(s) | Product(s) |

| Ribonucleases (e.g., RNase A, RNase T2) | Endonucleolytic cleavage of RNA | RNA | 2',3'-cyclic monophosphates, 3'-Mononucleotides |

| Spleen Phosphodiesterase | Exonucleolytic cleavage of polynucleotides | Polynucleotides | 3'-Mononucleotides |

| 3'-Nucleotidases / Cyclic Phosphodiesterases | Hydrolysis of the phosphomonoester bond | This compound, other 3'-mononucleotides | Uridine (B1682114) + Inorganic Phosphate |

Mechanistic Insights into Phosphate Bond Cleavage

The hydrolysis of the phosphate bond in this compound by a nucleotidase is a reaction that involves a nucleophilic attack on the phosphorus atom. The reaction generally proceeds through a stepwise mechanism involving a pentacoordinated phosphorane intermediate. nih.govresearchgate.net

The catalytic mechanism is often facilitated by metal ions, such as Mg²⁺ or Zn²⁺, within the enzyme's active site. These metal ions act as electrophilic catalysts, neutralizing the negative charge on the phosphate group and stabilizing the transition state. nih.gov A water molecule, activated by the metal ion or a basic amino acid residue in the active site, serves as the nucleophile that attacks the phosphorus atom. This leads to the formation of the phosphorane intermediate, which subsequently breaks down, cleaving the P-O3' bond and releasing uridine and inorganic phosphate. nih.govtandfonline.com

Integration into Broader Nucleotide Catabolism and Metabolite Recycling

The products of this compound hydrolysis—uridine and inorganic phosphate—are not waste products but valuable metabolites that are reintegrated into cellular metabolic pathways. physiology.org This recycling is a testament to the economy of cellular processes.

Uridine Salvage and Catabolism:

Following its release, uridine can enter one of two major pathways:

Salvage Pathway: The cell can conserve energy by recycling uridine. The enzyme uridine kinase phosphorylates uridine to create uridine 5'-monophosphate (UMP). physiology.org This is a crucial step in the nucleotide salvage pathway, which reclaims nucleosides for the synthesis of new nucleotides. UMP can then be further phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP), which are essential for RNA synthesis and other metabolic processes. nih.gov This salvage pathway is particularly important in tissues that have low rates of de novo (from scratch) nucleotide synthesis. creative-proteomics.com

Catabolic Pathway: If not salvaged, uridine is degraded. The enzyme uridine phosphorylase converts uridine into uracil (B121893) and ribose-1-phosphate. physiology.orgnih.gov Uracil is then further broken down in the liver through a series of reactions into β-alanine, carbon dioxide, and ammonia (B1221849). nih.govcreative-proteomics.com These smaller molecules can be excreted or used in other metabolic pathways. creative-proteomics.com

Phosphate Recycling:

The inorganic phosphate liberated from this compound hydrolysis is a universal and essential component in the cell. It is used in a multitude of processes, including the synthesis of ATP, the primary energy currency of the cell, the formation of other nucleotides, the construction of phospholipid membranes, and as a key element in signal transduction pathways.

Therefore, the degradation of this compound is a pivotal point that connects RNA turnover with both the energy-saving salvage of pyrimidine (B1678525) nucleosides and their ultimate catabolism, ensuring the efficient management of cellular resources.

Functional Roles of 3 Uridylic Acid in Rna Metabolism and Cellular Processes

Involvement in RNA Maturation and Post-Transcriptional Processing

The addition of 3'-uridylic acid is an integral step in the maturation of several types of RNA molecules. A prime example is the U6 small nuclear RNA (snRNA), a key component of the spliceosome, the cellular machinery responsible for splicing introns from pre-messenger RNA (pre-mRNA). Following transcription by RNA polymerase III, the primary U6 snRNA transcript undergoes a series of processing steps, including the removal of nucleotides from its 3' end by a 3'-5' exoribonuclease and the subsequent addition of uridylic acid residues by a specific poly(U) polymerase. ashpublications.org This dynamic process of trimming and uridylation is crucial for the proper biogenesis and function of U6 snRNA in pre-mRNA splicing. ashpublications.orgresearchgate.net

Similarly, the maturation of certain microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression, involves 3'-uridylation. For some precursor miRNAs (pre-miRNAs), the addition of a single uridylic acid (monouridylation) can create an optimal 3' overhang that facilitates recognition and processing by the Dicer enzyme, leading to the production of the mature, functional miRNA. nih.gov

Furthermore, in human cells, a subpopulation of signal recognition particle (SRP) RNA and mitochondrial RNA processing RNAs have been found to contain cyclic phosphates at their 3' ends, which can be formed from uridylic acid precursors. nih.gov This suggests that 3'-uridylation is an intermediate step in the metabolism of these small RNAs. nih.gov The processing of human SRP RNA involves the post-transcriptional removal of three terminal uridylic acid residues and the addition of a single adenylic acid residue. nih.gov

Regulation of RNA Stability and Degradation via 3'-Terminal Uridylation

The stability and turnover of RNA molecules are tightly controlled processes that are fundamental to gene regulation. The addition of a tail of uridylic acid residues (oligouridylation) to the 3' end of an RNA molecule often serves as a signal for its degradation. nih.gov

Mechanisms of Non-Templated Oligouridylation in Eukaryotic RNAs

In eukaryotic cells, non-templated oligouridylation is primarily carried out by a family of enzymes known as terminal uridylyltransferases (TUTases). nih.gov In mammals, TUTase 1 (TUT1) is mainly involved in the uridylation of U6 snRNA in the nucleus, while TUTase 4 (TUT4) and TUTase 7 (TUT7) are the principal enzymes responsible for the uridylation of other cellular RNAs, predominantly in the cytoplasm. nih.gov These enzymes add uridine (B1682114) monophosphate (UMP) from a UTP precursor to the 3' end of RNA molecules. nih.govwikipedia.org This process can range from the addition of a single uridine (monouridylation) to the addition of a short chain of uridines (oligouridylation) or a long chain (polyuridylation). nih.gov

The process of 3'-terminal uridylation is often linked to other RNA decay pathways. For instance, in many eukaryotes, uridylation is preceded by the shortening of the poly(A) tail (deadenylation). unistra.fr The addition of a uridine tail to a deadenylated mRNA can then trigger its degradation.

Impact on Messenger RNA (mRNA) Decay Pathways

The addition of this compound has a significant impact on the stability and degradation of messenger RNAs (mRNAs). In many cases, oligouridylation marks an mRNA for decay. nih.gov This is particularly well-documented for replication-dependent histone mRNAs, which are unique in that they are not polyadenylated and instead end in a conserved stem-loop structure. nih.gov At the end of the S-phase of the cell cycle, these histone mRNAs are rapidly degraded. This degradation is initiated by the addition of an oligo(U) tail to the 3' end, which then recruits the exosome, a complex of ribonucleases, to degrade the mRNA from the 3' end. nih.govnih.gov

Uridylation also plays a role in the degradation of polyadenylated mRNAs. In the fission yeast Schizosaccharomyces pombe, the uridylation of mRNAs with short poly(A) tails can promote decapping (the removal of the 5' cap structure), which is a key step in the 5' to 3' mRNA decay pathway. nih.govnih.gov This uridylation-dependent decapping is often mediated by the Lsm1-7 complex. nih.gov Uridylated mRNAs can also be targeted for degradation from their 3' end by the exosome or the exoribonuclease DIS3L2. unistra.fr Thus, uridylation can influence the directionality of mRNA decay, promoting either 5' to 3' or 3' to 5' degradation. nih.gov

The degradation of mRNAs containing AU-rich elements (AREs) in their 3' untranslated regions, which is a major pathway for regulating the expression of genes involved in inflammation and cell growth, also involves the 5' to 3' decay pathway, highlighting the interplay of different decay mechanisms. embopress.org

Interactions with RNA-Binding Proteins and Associated Enzyme Complexes

The effects of 3'-uridylation are often mediated through the recruitment of specific RNA-binding proteins (RBPs) and enzyme complexes. The oligo(U) tail acts as a binding site for these factors, which then determine the fate of the uridylated RNA. nih.gov

One of the key "readers" of oligo(U) tails is the Lsm1-7 complex. nih.gov In fission yeast, the binding of the Lsm1-7 complex to uridylated mRNAs promotes decapping and subsequent 5' to 3' degradation. nih.gov Other important factors that recognize oligo(U) tails include the exoribonucleases DIS3L2 and 3'hExo (also known as ERI1). nih.gov DIS3L2 is a 3' to 5' exoribonuclease that degrades uridylated RNAs in the cytoplasm. unistra.fr 3'hExo is required for the uridylation-dependent degradation of histone mRNAs. nih.gov

The interaction between TUTases and other proteins is also critical. For example, the recruitment of TUT4 by the RBP LIN28A to pre-let-7 is essential for its polyuridylation and subsequent inhibition of maturation. nih.gov In the NEXT complex, the RBM7 subunit has been shown to bind to U-rich sequences, which may be important for targeting the complex to certain snRNAs. researchgate.net

The La protein, a well-known RNA-binding protein, has been shown to stabilize histone mRNA by binding to it, suggesting a protective role against degradation. nih.gov The interplay between proteins that add the uridylic acid tail (TUTases), proteins that recognize the tail (readers), and enzymes that degrade the RNA (exonucleases) creates a complex regulatory network that controls RNA fate.

Implications in Cellular Gene Regulation and Expression

The widespread nature of 3'-uridylation and its influence on the metabolism of various RNA species mean that it has profound implications for the regulation of gene expression at multiple levels. nih.gov By controlling the stability and availability of mRNAs, uridylation directly impacts the amount of protein that is produced from a given gene. nih.gov The regulation of histone mRNA degradation, for instance, is crucial for ensuring that histone proteins are produced only during the S-phase of the cell cycle when DNA replication occurs. nih.gov

The role of uridylation in miRNA biogenesis provides another layer of gene regulation. By controlling the maturation of specific miRNAs, such as the tumor suppressor let-7, uridylation can influence developmental processes and disease states like cancer. nih.gov The generation of isomiRs through uridylation further diversifies the regulatory potential of the miRNA system. nih.gov

The involvement of 3'-uridylation in RNA quality control pathways ensures that aberrant or non-functional RNAs are rapidly degraded, preventing their potential interference with normal cellular processes. nih.gov This surveillance mechanism is critical for maintaining cellular homeostasis.

Structural Biochemistry and Conformational Impact of 3 Uridylic Acid in Nucleic Acid Structures

Geometric Characteristics of the 3'-Phosphodiester Bond Linkage

The backbone of ribonucleic acid (RNA) is a polymer of ribonucleotides linked by phosphodiester bonds. Specifically, these are 3',5'-phosphodiester bonds, which create a covalent linkage between the 3' carbon of one ribose sugar and the 5' carbon of the adjacent one through a phosphate (B84403) group. wikipedia.orglibretexts.org This linkage forms the sugar-phosphate backbone of the RNA molecule. ucr.edubyjus.com

The phosphodiester linkage has several rotatable bonds, which contribute to the conformational flexibility of the RNA backbone. The key torsion angles that define the geometry of the phosphodiester bond and the surrounding sugar-phosphate backbone are:

α (alpha): O3'-P-O5'-C5'

β (beta): P-O5'-C5'-C4'

γ (gamma): O5'-C5'-C4'-C3'

δ (delta): C5'-C4'-C3'-O3'

ε (epsilon): C4'-C3'-O3'-P

ζ (zeta): C3'-O3'-P-O5'

The preferred values of these torsion angles determine the local conformation of the RNA chain. While there is flexibility, certain conformations are more energetically favorable and are commonly observed in RNA structures.

Table 1: Key Torsion Angles of the RNA Backbone

| Torsion Angle | Atoms Involved | Typical Conformation |

|---|---|---|

| α (alpha) | O3'-P-O5'-C5' | gauche- |

| β (beta) | P-O5'-C5'-C4' | trans |

| γ (gamma) | O5'-C5'-C4'-C3' | gauche+ |

| δ (delta) | C5'-C4'-C3'-O3' | C3'-endo (~83°) |

| ε (epsilon) | C4'-C3'-O3'-P | trans |

The cleavage of the phosphodiester bond is a fundamental process in RNA metabolism, catalyzed by nucleases. nih.gov These enzymes typically employ general acid-base catalysis to break either the 3' O-P or the 5' O-P bond. nih.gov The presence of the 2'-hydroxyl group in ribose makes RNA more susceptible to hydrolysis compared to DNA, as it can act as a nucleophile in an intramolecular cleavage reaction. ucr.edu

Influence on Local and Global Ribonucleic Acid Conformation

The conformation of the ribose sugar, known as the sugar pucker, is a critical determinant of nucleic acid structure. colostate.edu The five-membered furanose ring is not planar, and the out-of-plane displacement of the C2' and C3' atoms defines the pucker. colostate.edu The two most common conformations are C2'-endo and C3'-endo. vanderbilt.edu

C3'-endo: The C3' atom is displaced on the same side of the furanose ring as the C5' atom and the nucleobase. This conformation is predominantly found in A-form helices, which is the typical helical form of double-stranded RNA. vanderbilt.eduoup.com The presence of the 2'-hydroxyl group in ribose sterically favors the C3'-endo pucker. oup.com

C2'-endo: The C2' atom is displaced on the same side of the ring as the base. This conformation is characteristic of B-form DNA helices. vanderbilt.eduoup.com While less common in canonical RNA helices, the C2'-endo pucker can be found in single-stranded regions and loops of RNA molecules, such as in transfer RNA (tRNA). vanderbilt.edu

The sugar pucker directly influences the distance between adjacent phosphate groups in the backbone. In the C3'-endo conformation, this distance is shorter, leading to a more compact helical structure (A-form). In contrast, the C2'-endo conformation results in a greater phosphate-phosphate distance, characteristic of the more extended B-form helix. vanderbilt.edu

The presence of a 3'-uridylic acid residue, like other ribonucleotides, generally favors the C3'-endo conformation due to the influence of the 2'-hydroxyl group. oup.com This preference for the C3'-endo pucker is a major reason why RNA double helices adopt an A-form geometry. However, the sugar is not rigidly locked in this conformation and can switch to the C2'-endo pucker, providing conformational flexibility that is important for the complex tertiary structures and functions of RNA. oup.com For instance, studies on modified oligonucleotides have shown that constraining the sugar pucker to C3'-endo can enhance the stability of RNA duplexes. nih.gov

The stability of an RNA helix is determined by a combination of forces, including hydrogen bonding between complementary base pairs and, most significantly, base stacking interactions. oup.com Hydrophobic interactions are the primary stabilizing force in nucleic acids, where the flat, aromatic surfaces of the bases stack on top of each other, excluding water molecules from the core of the helix. ucr.edu

The presence of this compound residues influences helical stability through these stacking interactions. Uracil (B121893), being a pyrimidine (B1678525), has a smaller surface area than purines and generally participates in weaker stacking interactions compared to guanine (B1146940) or adenine. caltech.edu Studies on dinucleoside monophosphates have indicated that the stacking interaction between two uracil bases in uridylyl(3'→5')uridine (UpU) is relatively weak. caltech.edu

The modification of uridine (B1682114) to pseudouridine (B1679824), where the C-N glycosidic bond is replaced by a C-C bond, can further enhance base stacking and stabilize RNA structures. wikipedia.org This modification, found in various functional RNAs, adds an extra hydrogen bond donor and increases conformational flexibility, which can improve stacking interactions. wikipedia.org

Role in Defining Substrate Specificity for Nucleic Acid-Modifying and Processing Enzymes

Enzymes that act on nucleic acids often exhibit a high degree of specificity for their substrates, recognizing particular sequences, structures, or chemical features of the RNA or DNA. The presence of a this compound residue can be a key determinant in this recognition process.

Enzyme specificity can be influenced by several factors related to the nucleotide, including the identity of the base (uracil), the nature of the sugar (ribose with its characteristic pucker), and the presence and position of the phosphate group. For example, some ribonucleases (RNases) show a preference for cleaving the phosphodiester bond adjacent to specific nucleotides. A study on chicken liver RNase demonstrated that the enzyme could distinguish between cytidylic and uridylic acid residues, indicating a clear substrate preference. nih.gov

The conformation of the ribose sugar and the surrounding backbone, which is influenced by the this compound residue, can also be a critical recognition element. Enzymes can recognize the specific shape of the A-form helix of an RNA duplex or the particular conformation of a single-stranded loop containing uridine. Substrate-induced conformational changes in the enzyme are often crucial for achieving specificity. nih.gov The binding of the correct substrate can trigger a conformational change in the enzyme that aligns the catalytic residues for the reaction, while an incorrect substrate does not induce this change and is more likely to be released. nih.gov

Furthermore, in processes like RNA splicing, the presence of specific nucleotides, including uridine, at the splice sites is critical for the assembly of the spliceosome and the catalytic activity of its RNA components (snRNAs). nih.gov The U6 snRNA, for instance, has a 3'-terminal cyclic 2',3'-phosphate that appears to be derived from post-transcriptionally added uridylic acid residues. nih.gov This modification and the resulting conformation are thought to be important for U6 RNA's function in splicing. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Adenine |

| Adenosine |

| Cytidine (B196190) |

| Cytidylic acid |

| Deoxyribose |

| Guanine |

| Guanosine |

| Phosphoric acid |

| Pseudouridine |

| Ribose |

| Uracil |

| Uridine |

Advanced Analytical Methodologies for 3 Uridylic Acid Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of nucleotides. It allows for the effective separation of 3'-Uridylic acid from other closely related compounds, which is the first critical step for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nucleotides like this compound due to its high resolution and sensitivity. mdpi.comnumberanalytics.com Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode. In this method, a nonpolar stationary phase (often a C18 column) is used with a polar mobile phase. researchgate.netrsc.org The separation is based on the differential partitioning of the analytes between the two phases.

Research has established various RP-HPLC methods for determining the concentration of uric acid and related compounds in biological fluids like plasma and urine. researchgate.netrsc.org These methods are often optimized for speed and reliability, with analysis times as short as four minutes. rsc.org Detection is typically achieved using a UV detector, as the uracil (B121893) base in this compound has a characteristic UV absorbance maximum around 260-288 nm. researchgate.netjfda-online.com The mobile phase composition is a critical parameter, often consisting of a buffered aqueous solution (e.g., sodium acetate) mixed with an organic modifier like methanol (B129727) or acetonitrile. researchgate.netrsc.orgjfda-online.com The pH of the mobile phase is also carefully controlled to ensure consistent retention times and peak shapes. researchgate.net

| Parameter | Description | Common Values/Examples | Reference |

|---|---|---|---|

| Stationary Phase (Column) | The solid support within the column that interacts with the analytes. | Reversed-phase columns such as Dikma-C18 (5 µm, 4.6 × 150 mm), ZORBAX SB-C18. | researchgate.netrsc.orgjfda-online.com |

| Mobile Phase | The solvent that carries the sample through the column. | Mixtures of aqueous buffers (e.g., 20 mmol/L Sodium Acetate, 0.1% Trifluoroacetic acid) and organic solvents (e.g., Methanol, Acetonitrile). | researchgate.netjfda-online.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 1.0 mL/min to 3.0 mL/min. | researchgate.netjfda-online.com |

| Detection Wavelength | The specific wavelength of UV light used to detect the analyte as it elutes. | 260 nm, 288 nm. | researchgate.netjfda-online.com |

| Linear Range | The concentration range over which the detector response is directly proportional to the analyte concentration. | e.g., 0.83–25 mg/L for uric acid. | researchgate.net |

Size Exclusion Chromatography (SEC), also known as molecular sieve chromatography, is another valuable separation technique. wikipedia.org Unlike HPLC, which separates based on polarity and interaction, SEC separates molecules based on their size and shape in solution. wikipedia.orgnih.gov The stationary phase consists of porous beads. wikipedia.org Larger molecules that cannot enter the pores travel through the column faster, while smaller molecules enter the pores and have a longer path, thus eluting later. wikipedia.orglsu.edu

In the context of nucleotide research, SEC is particularly useful for purifying this compound or oligonucleotides containing it from reaction mixtures. lsu.edu For instance, it can effectively separate the desired nucleotide product from much smaller molecules like unreacted reagents or from much larger molecules like enzymes or protein aggregates. lsu.eduresearchgate.net This method is considered a gentle purification step as it does not involve harsh chemical interactions, preserving the integrity of the biomolecules. lsu.edu

Mass Spectrometry for Molecular Characterization and Tracer Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular identity of compounds and for studying their metabolic fate.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules like this compound. wikipedia.org It allows for the transfer of ions from a solution into the gas phase with minimal fragmentation, which means the molecular ion is typically observed, providing a clear confirmation of the compound's molecular weight. wikipedia.org ESI-MS is often coupled with liquid chromatography (LC-MS), allowing for the separation of components in a mixture before they enter the mass spectrometer. researchgate.netnih.gov This combination provides high specificity and sensitivity for the analysis of metabolites in complex biological samples. nih.govau.dk For this compound (C₉H₁₃N₂O₉P), ESI-MS can confirm its monoisotopic mass of approximately 324.03 g/mol . spectrabase.comhmdb.ca

Tandem mass spectrometry (MS/MS) adds another layer of analytical power. In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. nih.gov This process provides structural information about the precursor ion and allows for highly specific and sensitive quantification.

LC-MS/MS is considered a gold standard for the quantitative analysis of compounds in biological matrices. au.dk It is extensively used to study metabolic pathways. mdpi.complos.org By using stable isotope-labeled versions of this compound (where certain atoms are replaced with heavier isotopes, like ¹³C or ¹⁵N), researchers can trace the path of the molecule through various metabolic reactions within a cell or organism. nih.govpattilab.com The mass spectrometer can distinguish between the labeled and unlabeled forms of the molecule and its downstream metabolites, providing dynamic information about metabolic fluxes and pathway engagement. nih.govpattilab.com This approach has been instrumental in defining new metabolic disorders and understanding gene function. nih.gov

Spectroscopic Approaches for Mechanistic and Interaction Analysis

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing rich information about molecular structure, functional groups, and intermolecular interactions.

UV-Visible (UV-Vis) spectroscopy is routinely used for the quantification of this compound. The uracil nucleobase exhibits strong absorbance in the UV region, with a maximum absorbance (λmax) typically observed around 260 nm. jfda-online.com This property is exploited for detection in HPLC systems and for concentration measurements based on the Beer-Lambert law. researchgate.netuad.ac.id Changes in the UV spectrum can also indicate interactions or structural modifications, such as the thermal reactions of photohydrates of uridine (B1682114). ebi.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed atomic structure of molecules in solution.

¹³C NMR: Provides information about the carbon framework of this compound, with each unique carbon atom giving a distinct signal in the spectrum. spectrabase.comchemicalbook.com

³¹P NMR: Is particularly useful for studying the phosphate (B84403) group. It can provide information about the phosphorylation state and the chemical environment of the phosphorus atom, which is crucial for understanding enzyme-substrate interactions and the structure of oligonucleotides. lsu.edu

Studies have used NMR to investigate the interaction of nucleotide analogues with enzymes and to characterize their conformational properties in solution. raineslab.comnih.gov

| Spectroscopic Method | Information Obtained for this compound | Reference |

|---|---|---|

| UV-Visible Spectroscopy | Quantification via absorbance at ~260 nm; detection of structural changes. | jfda-online.comebi.ac.uk |

| ¹³C NMR Spectroscopy | Characterization of the carbon skeleton. | spectrabase.comchemicalbook.com |

| ³¹P NMR Spectroscopy | Analysis of the phosphate group's chemical environment and phosphorylation state. | lsu.edu |

| FT-IR Spectroscopy | Identification of key functional groups such as hydroxyl (-OH) and phosphate (P=O) groups. |

Nuclear Magnetic Resonance (NMR) in Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the three-dimensional structure and dynamics of nucleic acid components, including this compound, at an atomic level in solution. Various NMR parameters provide detailed information about the molecule's conformation, such as the puckering of the ribose sugar ring, the orientation of the glycosidic bond, and the conformation of the phosphate backbone.

Proton (¹H) NMR is frequently used to determine the conformation of the sugar ring by analyzing the spin-coupling constants between adjacent protons. For instance, the conformation of the sugar ring in nucleotides can be elucidated by analyzing proton NMR spin-coupling constants. nih.gov Theoretical studies have computed the proton chemical shifts that occur due to the formation of intermolecular hydrogen bonds in complexes between nucleic acid bases, which is crucial for analyzing the high-resolution NMR spectra of polynucleotides. nih.gov The analysis of NMR spectra of uridine derivatives has shown excellent agreement with specific sugar conformations, such as the C3′-endo-C4′-exo conformation. capes.gov.br

Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), provide information about through-space distances between protons, which helps in determining the relative orientation of the base and the sugar (the syn vs. anti conformation). Studies on related 2-thiopyrimidine nucleotides have shown that as monomers, they exist almost exclusively in the ³E-gg-anti form, a conformational rigidity that likely contributes to the stability of tRNA structure. nih.gov Furthermore, NMR relaxation dispersion experiments, such as off-resonance R1ρ, can be used to characterize conformational equilibria and the dynamics of exchange processes occurring on microsecond-to-millisecond timescales. biorxiv.org

Fluorescence-Based Detection Methods for Uridine Monophosphates

Fluorescence-based methods offer high sensitivity and selectivity for the detection and quantification of uridine monophosphates (UMP). These techniques can be based on the intrinsic fluorescence of the molecule or, more commonly, on the use of extrinsic fluorescent probes that respond to the presence of the analyte.

Uridine monophosphate exhibits weak intrinsic fluorescence. tandfonline.com Experimental findings show that UMP has an excitation peak at 315 nm and an emission peak at 350 nm. tandfonline.com While this intrinsic property can be used for detection, its application can be limited by low quantum yields and potential interference from other fluorescent species in biological samples. tandfonline.com

More sensitive detection is often achieved using extrinsic probes. One such approach is the Indicator Displacement Assay (IDA). A study demonstrated the use of a dinuclear copper(II) receptor complexed with the fluorescent dye Eosin Y (EY) to detect UMP. acs.org In this system, the receptor quenches the fluorescence of the dye. Upon addition of UMP, the nucleotide binds to the receptor, displacing the dye and causing a significant enhancement in fluorescence intensity. acs.org This method allows for the determination of binding affinity, with the association constant (Kₐ) for UMP being reported. acs.org

Another strategy involves studying the binding of UMP to proteins that have a fluorescent reporter. For example, the interaction of UMP with Escherichia coli uridine diphosphate (B83284) galactose 4-epimerase can be monitored using the fluorescence of the enzyme's bound reduced diphosphopyridine nucleotide (DPNH). nih.gov UMP acts as a competitive reversible inhibitor, and its binding can be quantified by measuring changes in fluorescence, allowing for the determination of dissociation constants (Kᵢ). nih.gov The dissociation constant for UMP from the epimerase-DPNH complex was found to be 12 µM. nih.gov

Furthermore, fluorescent nanoparticles, or "biodots," have been synthesized from monomers like UMP through hydrothermal treatment. mdpi.com These biodots exhibit strong fluorescence, and their optical properties are dependent on the precursor nucleotide, offering a potential route for detection and labeling. mdpi.com

Table 2: Fluorescence-Based Methods for Uridine Monophosphate (UMP) Detection

| Method | Principle | Probe/System | Key Findings |

|---|---|---|---|

| Intrinsic Fluorescence | Detection of native UMP fluorescence. tandfonline.com | None | Excitation/Emission Maxima: 315/350 nm. tandfonline.com |

| Indicator Displacement Assay (IDA) | UMP displaces a fluorescent indicator from a receptor, causing fluorescence enhancement. acs.org | Dinuclear Copper(II) Receptor + Eosin Y | Association constant (Kₐ) for UMP: 3.9 x 10³ M⁻¹. acs.org |

| Enzyme Inhibition Assay | Competitive binding of UMP to an enzyme is monitored via changes in a fluorescent cofactor's signal. nih.gov | E. coli UDP-galactose 4-epimerase-DPNH complex | Dissociation constant (Kᵢ) for UMP: 12 µM. nih.gov |

Chemical Synthesis and Derivatization Strategies for 3 Uridylic Acid and Its Analogs in Research

Laboratory-Scale Synthesis of 3'-Uridylic Acid-Containing Oligonucleotides

The predominant method for the laboratory-scale synthesis of RNA oligonucleotides, including those containing this compound, is the solid-phase phosphoramidite (B1245037) method. wikipedia.orgatdbio.com This automated, cyclical process allows for the sequential addition of nucleotide building blocks to a growing chain anchored to a solid support, typically controlled pore glass (CPG). mdpi.com The use of stable phosphoramidite monomers, which are activated during the synthesis cycle, enables the high coupling efficiencies necessary for creating long, defined RNA sequences. wikipedia.org

The synthesis of RNA presents a unique challenge compared to DNA due to the presence of the 2'-hydroxyl group on the ribose sugar. This group must be protected throughout the synthesis to prevent side reactions and migration of the phosphodiester linkage. atdbio.com A variety of protecting groups have been developed for the 2'-hydroxyl, with tert-butyldimethylsilyl (TBDMS) and 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) being common choices. atdbio.comumich.edu

The synthesis cycle for adding a uridine (B1682114) phosphoramidite to the growing oligonucleotide chain consists of four primary chemical steps:

Deblocking (Detritylation) : The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside of the solid-support-bound chain. This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. mdpi.comumich.edu This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

Coupling : The activated uridine phosphoramidite, with its 2'-hydroxyl and exocyclic amine (if any) protected, is added along with a weak acid activator, such as tetrazole. mdpi.com The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic and ready to react with the free 5'-hydroxyl of the growing chain, forming a phosphite (B83602) triester linkage. mdpi.com Due to the steric hindrance from the 2'-hydroxyl protecting group, coupling times for RNA synthesis are generally longer than for DNA synthesis. atdbio.com

Capping : To prevent unreacted chains (those that failed to couple in the previous step) from participating in subsequent cycles, a capping step is performed. This involves acetylating the free 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole. wikipedia.orgnih.gov This ensures that the final product contains predominantly full-length oligonucleotides.

Oxidation : The newly formed phosphite triester linkage is unstable and must be oxidized to the more stable phosphotriester. This is accomplished using an oxidizing agent, typically an aqueous iodine solution in the presence of pyridine (B92270) or lutidine. mdpi.com

This four-step cycle is repeated for each nucleotide to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (on the phosphate (B84403), the 2'-hydroxyl, and the nucleobases) are removed in a final deprotection step. umich.eduumich.edu For RNA synthesized with TBDMS groups, this typically involves treatment with concentrated aqueous ammonia (B1221849) or a similar base to remove base and phosphate protecting groups, followed by a fluoride-containing reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to remove the 2'-silyl groups. atdbio.com

| Step | Description | Common Reagents |

|---|---|---|

| 1. Deblocking | Removal of the 5'-DMT protecting group to expose the 5'-hydroxyl. | Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane. mdpi.comumich.edu |

| 2. Coupling | Addition of the next uridine phosphoramidite building block to the growing chain. | Uridine phosphoramidite and an activator like Tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). mdpi.com |

| 3. Capping | Acetylation of unreacted 5'-hydroxyl groups to prevent elongation of failure sequences. | Acetic anhydride and N-methylimidazole. wikipedia.org |

| 4. Oxidation | Conversion of the unstable phosphite triester linkage to a stable phosphotriester. | Aqueous iodine solution. mdpi.com |

Stereochemical Considerations and Control in Synthetic Pathways

The biological function of oligonucleotides is highly dependent on their specific three-dimensional structure, which is dictated by the stereochemistry of the constituent nucleotides. During the chemical synthesis of this compound and its analogs, controlling the stereochemistry at multiple chiral centers is a significant challenge. The key stereochemical aspects include the configuration of the ribose sugar and the chirality of the phosphorus atom in modified backbones.

Ribose Stereochemistry : Natural RNA contains D-ribose sugars. The synthesis must selectively produce the correct ribo-diastereomer and control the anomeric stereochemistry (the orientation of the base relative to the sugar) to achieve the β-configuration found in natural nucleic acids. rsc.org Some synthetic strategies, particularly in prebiotic chemistry research, have shown that constrained intermediates can direct the stereoselective assembly of the ribose sugar, but may initially yield the non-natural α-anomer, requiring a subsequent photoanomerization step to convert it to the biologically relevant β-anomer. rsc.org In modern oligonucleotide synthesis, the starting nucleoside phosphoramidites are prepared from D-ribose, ensuring the correct sugar isomer is used from the outset.

Phosphorus Stereochemistry : In standard phosphodiester oligonucleotides, the phosphorus atom is achiral. However, many therapeutic and research-grade oligonucleotides feature modifications to the phosphate backbone, most commonly the replacement of a non-bridging oxygen with sulfur to create a phosphorothioate (B77711) (PS) linkage. acs.org This modification introduces a new chiral center at the phosphorus atom, resulting in either an Rp or Sp configuration for each linkage.

Standard synthesis of phosphorothioate oligonucleotides results in a mixture of these diastereomers at each position, which can complicate analysis and affect biological properties. acs.org The stereochemical composition of a PS-modified oligonucleotide can influence its resistance to nuclease degradation, its binding affinity to target RNA, and the efficacy of mechanisms like RNase H-mediated gene silencing. acs.org Therefore, methods for stereo-controlled synthesis have been developed. These approaches often use chiral auxiliaries on the phosphoramidite monomer to direct the coupling reaction to produce a specific stereoisomer (Rp or Sp). acs.org For example, the use of a limonene-based oxathiaphospholane (B1262164) sulfide (B99878) moiety has been shown to enable the stereo-controlled liquid-phase synthesis of enantiopure phosphorothioate oligonucleotides. acs.org

| Stereochemical Feature | Challenge | Control Strategy |

|---|---|---|

| Ribose Sugar Puckering | Ensuring the C3'-endo conformation favorable for A-form duplexes. | Incorporation of conformationally rigid nucleoside analogs can lock the sugar into the desired pucker. nih.gov |

| Anomeric Configuration (α vs. β) | Achieving the natural β-configuration at the C1' position. | Use of pre-synthesized β-nucleosides; photoanomerization to convert α to β isomers in some synthetic routes. rsc.org |

| Phosphorothioate Chirality (Rp vs. Sp) | Controlling the stereochemistry at the phosphorus center in PS-modified oligonucleotides. | Use of chiral auxiliaries on phosphoramidite monomers to direct stereoselective coupling. acs.org |

Preparation of Labeled and Modified this compound Derivatives for Biochemical Probes

To investigate the structure, function, and interactions of RNA, researchers require this compound derivatives that are modified with specific labels or functional groups. These serve as powerful biochemical probes for a wide range of applications, including NMR spectroscopy, fluorescence microscopy, and photo-crosslinking studies.

Labeled Derivatives : Isotopically labeled nucleotides are invaluable for tracking molecules in metabolic pathways and for structural studies by NMR spectroscopy. Uridine monophosphate can be synthesized with stable isotopes such as ¹³C, ¹⁵N, or deuterium. medchemexpress.commedchemexpress.com For example, 3-methyluridine (B1581624) phosphoramidites have been synthesized to incorporate methylated uridine into RNA hairpins to study the role of this modification in ribosomal RNA. nih.gov Tritium (³H), a radioactive isotope, can be introduced into uridine 5'-phosphate via the photohydrate of uridylic acid, creating a radiolabeled probe for sensitive detection assays. acs.org

Modified Derivatives for Probing Interactions : Modifications to the uracil (B121893) base or the ribose-phosphate backbone can turn a nucleotide into a reactive probe. A prominent example is the synthesis of 5-mercapto-UTP (5-SH-UTP). harvard.edu This analog can be incorporated into RNA transcripts by RNA polymerases. The thiol group at the 5-position of the uracil base provides a reactive handle that can be post-transcriptionally derivatized. For instance, a photo-reactive crosslinking agent like p-azidophenacyl bromide can be attached to the thiol group. harvard.edu Upon UV irradiation, the azide (B81097) group forms a reactive nitrene that covalently crosslinks to nearby proteins, allowing for the identification of RNA-binding proteins and the mapping of their binding sites within a larger complex. harvard.edu

Other modifications include the synthesis of 3'-thioribonucleosides, which can be converted to phosphoramidites and incorporated into oligonucleotides to create 3'-S-phosphorothiolate linkages. nih.gov These analogs are useful for studying the biochemical and structural roles of the phosphate backbone. Analogs with bulky groups, such as 5-benzyl- or 5-benzyloxybenzyl-2,2′-anhydrouridines, have been synthesized to act as inhibitors of enzymes like uridine phosphorylase, which is relevant in cancer chemotherapy research. tandfonline.com

| Derivative Type | Example | Research Application |

|---|---|---|

| Isotopically Labeled | Uridine-13C,15N-monophosphate | Structural analysis of RNA by NMR spectroscopy; metabolic tracing. medchemexpress.commedchemexpress.com |

| Radioactively Labeled | Tritiated Uridine 5'-phosphate | Highly sensitive detection in binding assays and metabolic studies. acs.org |

| Base-Modified (Thiol) | 5-Mercapto-UTP (5-SH-UTP) | Site-specific attachment of crosslinkers or fluorescent dyes to probe RNA-protein interactions. harvard.edu |

| Base-Modified (Alkyl) | 3-Methyluridine phosphoramidite | Studying the functional and structural effects of natural RNA methylation. nih.gov |

| Backbone-Modified | 3'-Thiouridine phosphoramidite | Creates 3'-S-phosphorothiolate linkages to probe the role of the phosphodiester backbone. nih.gov |

| Conformationally Rigid | Cyclouridylic acid derivatives | Stabilizing duplexes and studying the impact of sugar conformation on RNA structure. nih.gov |

Research Applications and Tool Development Utilizing 3 Uridylic Acid

Design and Synthesis of Enzyme Substrates and Inhibitors for Mechanistic Studies

3'-Uridylic acid and its derivatives are pivotal in the study of enzyme mechanisms, serving as both substrates and inhibitors to elucidate catalytic processes. The synthesis of these molecules allows for a detailed investigation of enzyme-substrate interactions and the development of potent and specific inhibitors.

One notable area of research involves the study of ribonucleases (RNases), enzymes that catalyze the cleavage of RNA. Kinetic studies using various lengths of oligouridylic acids have been instrumental in determining the subsite structure of enzymes like bovine pancreatic RNase A. nih.gov These studies revealed that the enzyme's subsite accommodates approximately three nucleotides. nih.gov Further investigations using this compound derivatives as inhibitors have helped to map the specific binding sites within the enzyme's active site. nih.gov For instance, the binding of uridylyl-(3'->5')-uridine (UpU) and related dinucleotides has been analyzed to understand the forces driving substrate recognition and catalysis.

The strategic design of inhibitors based on the this compound scaffold has led to the development of potent molecules for probing enzyme function. A prominent example is the synthesis of a dinucleotide inhibitor with a 3',5'-pyrophosphate linkage, which has shown high affinity for RNase A. acs.org The crystal structure of RNase A in complex with this inhibitor, 5'-phospho-2'-deoxyuridine-3'-pyrophosphate(P'→5')adenosine 3'-phosphate, revealed extensive interactions within the active site, providing a detailed snapshot of the inhibited state. acs.org The uracil (B121893) base of the inhibitor interacts with threonine 45, a common feature for pyrimidine (B1678525) inhibitors, while the terminal 5'-phosphate engages in electrostatic interactions with lysine (B10760008) 66. acs.org This detailed structural information is invaluable for the rational design of next-generation ribonuclease inhibitors.

Furthermore, mechanism-based inhibitors, which are unreactive until acted upon by the target enzyme, have been developed using this compound analogues. These compounds are designed to mimic the natural substrate and become covalently attached to the enzyme during the catalytic cycle, leading to irreversible inhibition. This "substrate-assisted inhibition" strategy has been successfully employed to develop inhibitors for enzymes like ubiquitin-activating enzyme (UAE). nih.gov Adenosine sulfamate (B1201201) analogues, for example, act as nonselective E1 inhibitors by forming a covalent adduct with the enzyme after the initial adenylation step. nih.gov

The synthesis of these specialized substrates and inhibitors often involves multi-step chemical processes. For example, the synthesis of uridine (B1682114) derivatives can start with regioselective acylation of the uridine molecule, followed by the introduction of various functional groups at different positions. mdpi.com These synthetic routes allow for the creation of a diverse library of compounds for screening and mechanistic studies.

Table 1: Examples of this compound-Based Enzyme Inhibitors and Their Targets

| Inhibitor/Substrate Analogue | Target Enzyme | Key Mechanistic Insight |

|---|---|---|

| Oligouridylic acids | Bovine Pancreatic RNase A | Determined the three-nucleotide long subsite of the enzyme. nih.gov |

| 5'-phospho-2'-deoxyuridine-3'-pyrophosphate(P'→5')adenosine 3'-phosphate | RNase A | Revealed detailed inhibitor-enzyme interactions within the active site through crystallography. acs.org |

| Adenosine sulfamate analogues | Ubiquitin-Activating Enzyme (UAE) | Demonstrated substrate-assisted inhibition through covalent adduct formation. nih.gov |

Probes for Investigating RNA-Protein Interactions and Nucleic Acid Structure-Function Relationships

This compound and oligonucleotides containing it are fundamental tools for dissecting the intricate relationships between nucleic acid structure and function, particularly in the context of RNA-protein interactions. These interactions are central to numerous cellular processes, including gene expression, RNA processing, and viral replication.

The specific recognition of RNA sequences by proteins is often mediated by both the primary sequence and the secondary or tertiary structure of the RNA. thermofisher.com Oligonucleotides containing this compound can be synthesized with specific modifications or labels to serve as probes in various assays designed to study these interactions. For instance, fluorescently labeled RNA probes are used in fluorescence anisotropy (FA) assays to quantitatively measure the binding affinity between an RNA and a protein. nih.gov This technique has been successfully used to study the interaction of proteins like vigilin (B1175920) with the 3'-untranslated region (UTR) of vitellogenin mRNA. nih.gov

Furthermore, biotinylated RNA probes containing this compound are employed in RNA pull-down assays. thermofisher.com In this method, the biotinylated RNA is immobilized on streptavidin-coated beads and used to capture its binding proteins from a cell lysate. thermofisher.com The captured proteins can then be identified by techniques such as mass spectrometry, providing a powerful approach to discover novel RNA-binding proteins. nih.gov

The incorporation of this compound into oligonucleotides also allows for the investigation of non-canonical nucleic acid structures, such as triple helices. rsc.org The formation of an intermolecular RNA triplex was first observed with two strands of polyribouridylic acid and one strand of polyriboadenylic acid. rsc.org Triple-helical structures are formed when a third strand of nucleic acid binds in the major groove of a DNA or RNA duplex. rsc.orglibretexts.org Oligonucleotides designed to form these structures, known as triplex-forming oligonucleotides (TFOs), can be used to target specific gene sequences and modulate their function. oup.com The stability of these triplexes is influenced by factors such as pH and the presence of multivalent cations. rsc.org

The structural dynamics of nucleic acids, including the different conformations they can adopt (e.g., A-form, B-form, Z-form DNA), are also studied using oligonucleotides containing this compound. libretexts.org The presence of the 2'-hydroxyl group in the ribose sugar of RNA, a key feature of uridylic acid, favors a C3'-endo sugar pucker, which is characteristic of the A-form helix. oup.com This contrasts with the C2'-endo pucker found in B-form DNA. oup.com Understanding these conformational preferences is crucial for comprehending the functional differences between DNA and RNA.

Table 2: Techniques Utilizing this compound-Containing Probes

| Technique | Probe Type | Information Gained |

|---|---|---|

| Fluorescence Anisotropy (FA) | Fluorescently labeled RNA | Quantitative binding affinity of RNA-protein interactions. nih.gov |

| RNA Pull-Down Assay | Biotinylated RNA | Identification of RNA-binding proteins. thermofisher.comthermofisher.com |

| X-ray Crystallography / NMR Spectroscopy | Oligonucleotides | High-resolution structure of RNA-protein complexes and non-canonical nucleic acid structures. |

Development of Oligonucleotide-Based Research Tools for In Vitro and Cellular Studies

The unique properties of this compound and its derivatives have been harnessed to develop a wide array of oligonucleotide-based tools for both in vitro and cellular research. These tools have become indispensable for studying gene function, validating drug targets, and developing new therapeutic strategies.

One of the most significant applications is in the design of antisense oligonucleotides (ASOs). ASOs are short, single-stranded nucleic acids that can bind to a specific mRNA molecule through Watson-Crick base pairing, leading to the inhibition of protein translation. oup.com The incorporation of modified nucleotides, including derivatives of this compound, can enhance the stability, binding affinity, and nuclease resistance of these ASOs. oup.comgoogle.com For example, 2'-O-(2-methoxyethyl) (MOE) modifications have been successfully used in several approved ASO drugs. oup.com

Beyond simple antisense mechanisms, oligonucleotides containing this compound are used to construct more complex research tools. For instance, triplex-forming oligonucleotides (TFOs) can be designed to bind to specific DNA sequences, creating a triple-helix structure that can interfere with transcription or induce site-specific mutations. oup.com This "antigene" strategy offers a powerful way to modulate gene expression at the DNA level. umich.edu